molecular formula C16H8F6O6 B13665695 Bis[4-(trifluoromethoxy)benzoyl] Peroxide

Bis[4-(trifluoromethoxy)benzoyl] Peroxide

Cat. No.: B13665695
M. Wt: 410.22 g/mol
InChI Key: NYYBSKPPOJDLTP-UHFFFAOYSA-N
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Description

Bis[4-(trifluoromethoxy)benzoyl] Peroxide is an organic peroxide compound with the molecular formula C16H8F6O4. It is known for its strong oxidizing properties and is used in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis[4-(trifluoromethoxy)benzoyl] Peroxide typically involves the reaction of 4-(trifluoromethoxy)benzoic acid with hydrogen peroxide in the presence of a catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired peroxide compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The process involves the use of high-purity starting materials and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

Bis[4-(trifluoromethoxy)benzoyl] Peroxide undergoes various types of chemical reactions, including:

    Oxidation: It acts as a strong oxidizing agent, facilitating the oxidation of various organic substrates.

    Decomposition: The compound can decompose under certain conditions, releasing oxygen and forming by-products such as 4-(trifluoromethoxy)benzoic acid.

Common Reagents and Conditions

Common reagents used in reactions with this compound include solvents like dichloromethane and catalysts such as sulfuric acid. The reactions are typically carried out at room temperature or slightly elevated temperatures to optimize the reaction rate and yield.

Major Products

The major products formed from reactions involving this compound depend on the specific reaction conditions and substrates used. Common products include oxidized organic compounds and 4-(trifluoromethoxy)benzoic acid.

Scientific Research Applications

Bis[4-(trifluoromethoxy)benzoyl] Peroxide has a wide range of applications in scientific research, including:

    Chemistry: It is used as an initiator in polymerization reactions and as an oxidizing agent in organic synthesis.

    Biology: The compound is used in studies involving oxidative stress and its effects on biological systems.

    Medicine: Research into the potential therapeutic applications of this compound is ongoing, particularly in the field of antimicrobial treatments.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Bis[4-(trifluoromethoxy)benzoyl] Peroxide involves the generation of free radicals upon decomposition. These free radicals can initiate various chemical reactions, including polymerization and oxidation. The molecular targets and pathways involved in these reactions depend on the specific substrates and conditions used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Bis[4-(trifluoromethoxy)benzoyl] Peroxide include:

    Benzoyl Peroxide: A widely used organic peroxide with similar oxidizing properties.

    Di-tert-butyl Peroxide: Another organic peroxide used as an initiator in polymerization reactions.

Uniqueness

This compound is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it particularly useful in specific applications where other peroxides may not be as effective.

Properties

Molecular Formula

C16H8F6O6

Molecular Weight

410.22 g/mol

IUPAC Name

[4-(trifluoromethoxy)benzoyl] 4-(trifluoromethoxy)benzenecarboperoxoate

InChI

InChI=1S/C16H8F6O6/c17-15(18,19)25-11-5-1-9(2-6-11)13(23)27-28-14(24)10-3-7-12(8-4-10)26-16(20,21)22/h1-8H

InChI Key

NYYBSKPPOJDLTP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)OOC(=O)C2=CC=C(C=C2)OC(F)(F)F)OC(F)(F)F

Origin of Product

United States

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